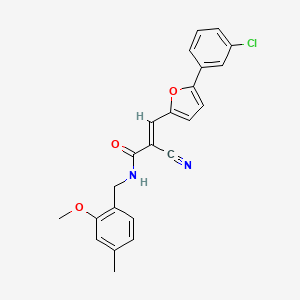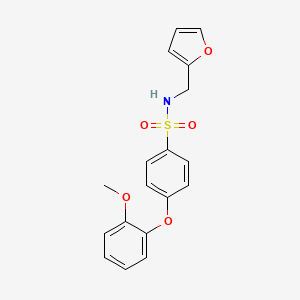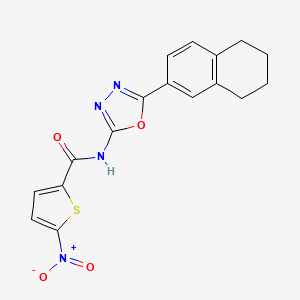![molecular formula C18H17ClN4O3S B2644181 N-(3-chlorophenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide CAS No. 1319127-94-0](/img/structure/B2644181.png)
N-(3-chlorophenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical compounds like this typically belong to a class of organic compounds known as amides or sulfonamides. They contain a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom . They are often used in the development of various pharmaceuticals due to their wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves reactions starting from aniline derivatives . The reactions are usually carried out under green conditions without using any hazardous solvent .Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated by spectroscopic methods such as IR, 1H NMR, and 13C NMR . In the crystal structure, molecules are often linked by hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve the reaction of aniline derivatives with other reagents .Applications De Recherche Scientifique
Molecular Interaction and Modeling Studies Research has explored the molecular interaction of diaryl dihydropyrazole-3-carboxamides, particularly focusing on their CB1 receptor antagonistic activity. These studies involve detailed molecular modeling and conformational analysis to understand the interaction mechanisms with CB1 receptors. The compounds show promise in appetite suppression and body weight reduction through CB1 receptor antagonism, highlighting their potential in obesity management. Further, their molecular modeling studies indicate significant interactions with the CB1 receptor, similar to known antagonists like rimonabant and SLV-319 (Srivastava et al., 2007).
Synthesis and Structural Analysis The compound's synthesis and structure have been a focus, with studies detailing the synthesis of analogues and analyzing their structure through techniques like X-ray diffraction. These studies help in understanding the molecular and crystal structure, aiding in the exploration of its potential applications in various fields (Kumarasinghe et al., 2009).
Antimicrobial and Antiproliferative Activities Significant research has been done on the antimicrobial and antiproliferative properties of derivatives. This includes the synthesis of thiophenyl pyrazoles and isoxazoles with noted antibacterial and antifungal activities, and pyrazole-sulfonamide derivatives showing antiproliferative activities against various cancer cell lines, emphasizing the compound's potential in the development of new therapeutics (Sowmya et al., 2018), (Mert et al., 2014).
Inhibitory and Cytotoxic Effects The compound and its derivatives have been studied for their inhibitory effects on certain enzymes and cytotoxic effects on various cancer cells. Research into novel N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides has shown them to be inhibitors of human carbonic anhydrase isoenzymes, with potential anticancer effects. This highlights the compound's role in medicinal chemistry and drug development (Yamali et al., 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3S/c1-11-6-8-14(9-7-11)23-27(25,26)18-16(12(2)21-22-18)17(24)20-15-5-3-4-13(19)10-15/h3-10,12,16,18,21-23H,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSYUMRPIHUMCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(NN1)S(=O)(=O)NC2=CC=C(C=C2)C)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chlorophenyl)sulfonyl]-6-ethoxy-4-piperidin-1-ylquinoline](/img/structure/B2644099.png)
![Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-phenylquinoline-3-carboxylate](/img/structure/B2644101.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2644105.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2644107.png)
![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2644108.png)



![2-(3-methylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2644115.png)

![6-[2-(2,5-Dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2644117.png)
![2-(3-chlorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2644118.png)

![4-amino-N-[4-(4-fluorophenyl)-2-pyrimidinyl]benzenesulfonamide](/img/structure/B2644121.png)